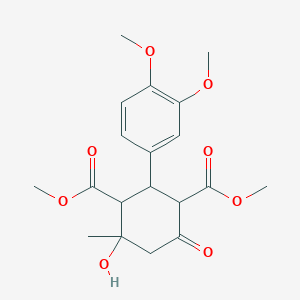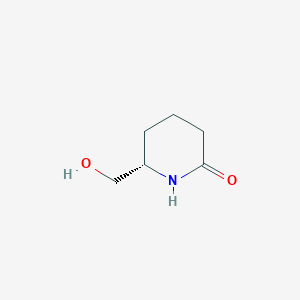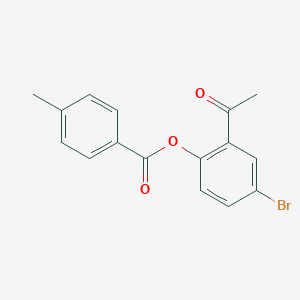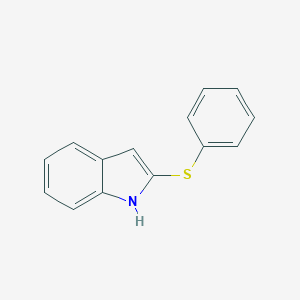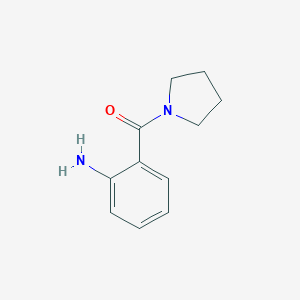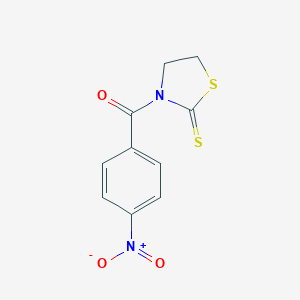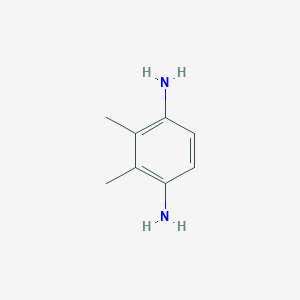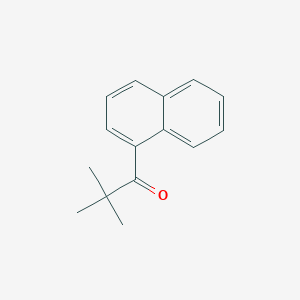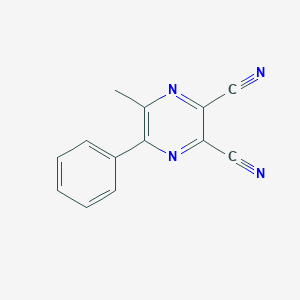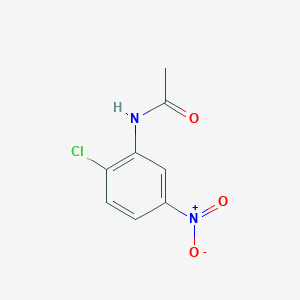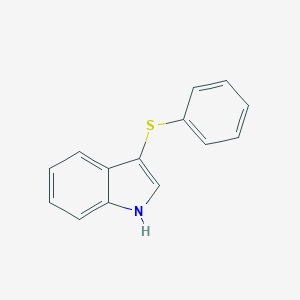
3-phenylsulfanyl-1H-indole
説明
3-phenylsulfanyl-1H-indole, also known as PSI, is a chemical compound that has gained attention in recent years due to its potential in various scientific applications. This molecule is a derivative of indole, which is a heterocyclic compound commonly found in many natural products, including tryptophan, serotonin, and melatonin. The unique structure of PSI makes it an attractive candidate for use in drug development, as well as in research studies aimed at understanding the mechanisms of various biological processes.
作用機序
The exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of certain enzymes involved in cellular processes, such as the MAPK and PI3K pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration used. In cancer cells, this compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In bacterial and viral infections, this compound has been shown to have antimicrobial and antiviral activity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 3-phenylsulfanyl-1H-indole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have activity against a range of targets, making it a versatile tool for studying various biological processes. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
将来の方向性
There are numerous potential future directions for research involving 3-phenylsulfanyl-1H-indole. One area of interest is in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may provide insight into new targets for drug development. Finally, studies are needed to explore the potential of this compound in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
科学的研究の応用
3-phenylsulfanyl-1H-indole has been the subject of numerous scientific studies in recent years, due to its potential in a variety of research applications. One area of interest is in the development of new drugs, as this compound has been shown to have activity against a range of targets, including cancer cells, bacteria, and viruses. Additionally, this compound has been used in studies aimed at understanding the mechanisms of various biological processes, such as inflammation, oxidative stress, and apoptosis.
特性
CAS番号 |
54491-43-9 |
|---|---|
分子式 |
C14H11NS |
分子量 |
225.31 g/mol |
IUPAC名 |
3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |
InChIキー |
VHEGBLPHXSCODD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


